Heptadec-8-ene

Description

Contextualization within Natural Products Chemistry

Heptadec-8-ene has been identified as a naturally occurring volatile organic compound in a diverse range of organisms. In the plant kingdom, it has been reported in species such as Magnolia officinalis and Citrus reticulata researchgate.netresearchgate.net. It is also a component of the floral fragrance of plants like Boronia megastigma and Stanhopea xytriophora thegoodscentscompany.com. Furthermore, it has been found in Angelica gigas nih.gov.

In the insect world, this compound is a component of the complex mixture of cuticular hydrocarbons that coat the bodies of many insects, playing a role in preventing desiccation and facilitating chemical communication. It has also been identified in the Dufour's gland of certain wasp and ant species libretexts.org.

Table 1: Natural Sources of this compound

| Kingdom | Species | Common Name |

|---|---|---|

| Plantae | Magnolia officinalis | Magnolia-bark |

| Plantae | Citrus reticulata | Mandarin Orange |

| Plantae | Boronia megastigma | Brown Boronia |

| Plantae | Stanhopea xytriophora | - |

| Plantae | Angelica gigas | Giant Angelica |

| Animalia | Various insect species | - |

| Animalia | Liris niger | Digger Wasp |

| Animalia | Myrmecia species | Bulldog Ants |

Significance in Chemical Ecology and Biological Systems

The most extensively studied role of this compound is in the field of chemical ecology, where it acts as a semiochemical—a chemical substance that carries a message. One of the most significant examples is its involvement in the interaction between the parasitic mite Varroa destructor and its honeybee host (Apis mellifera). Research has shown that (Z)-8-heptadecene, when present in infested brood cells, can reduce the reproductive success of the Varroa mite libretexts.org. This finding has opened avenues for the development of novel and more sustainable methods for controlling this major pest in apiculture.

Furthermore, a derivative of 8-heptadecene (B93569), (2S,8Z)-2-butyroxy-8-heptadecene, has been identified as the major component of the sex pheromone of the female chrysanthemum gall midge, Rhopalomyia longicauda. This compound is highly attractive to males of the species, highlighting the crucial role of the 8-heptadecene backbone in insect reproduction and communication.

The presence of this compound in the Dufour's gland of certain hymenopteran insects, such as the digger wasp Liris niger and species of Australian bulldog ants (Myrmecia), suggests its function as a signaling molecule in contexts such as nest marking, trail laying, or recognition cues libretexts.org.

Overview of Academic Research Trajectories

Academic research on this compound has largely been driven by its biological significance. The primary focus has been on its identification in natural sources, the elucidation of its role as a semiochemical, and its potential for application in pest management.

Key Research Areas:

Identification and Quantification: A significant portion of research has been dedicated to the detection and quantification of this compound in various natural matrices using techniques such as gas chromatography-mass spectrometry (GC-MS).

Behavioral Bioassays: Studies in chemical ecology frequently employ behavioral bioassays to determine the effect of this compound on insect behavior, such as attraction, repulsion, or effects on reproduction.

Biosynthesis: Understanding the biosynthetic pathways of this compound in insects and plants is an area of active investigation, as it can provide insights into the regulation of its production and its evolutionary significance.

Synthesis and Application: The synthesis of specific isomers of this compound and its derivatives is crucial for confirming their biological activity and for developing practical applications, such as in pheromone traps for pest monitoring.

While the primary focus of research has been within chemical ecology, the unique properties of this long-chain alkene suggest potential for broader applications, though these areas remain less explored.

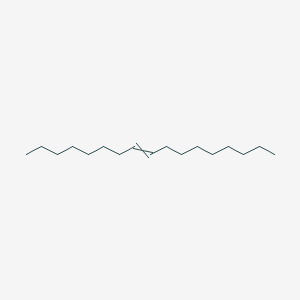

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptadec-8-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQKRILZMDQPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Heptadec-8-ene is a nonpolar molecule, which accounts for its volatility and its role as an airborne signaling molecule. Its physical and chemical properties are influenced by the geometry of its double bond.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄ |

| Molecular Weight | 238.45 g/mol |

| Isomers | (Z)-heptadec-8-ene, (E)-heptadec-8-ene |

| Boiling Point (estimated) | 305.41 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Solubility in Water (estimated) | 0.0004599 mg/L @ 25 °C thegoodscentscompany.com |

Synthesis and Methodologies

The synthesis of specific isomers of Heptadec-8-ene is essential for research purposes, particularly for confirming the biological activity of the individual stereoisomers. While specific, detailed laboratory syntheses of this compound are not extensively published in readily accessible literature, the general principles of alkene synthesis are well-established and can be applied.

Common laboratory methods for the synthesis of alkenes include:

Wittig Reaction: This powerful and versatile method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (the Wittig reagent) to form an alkene. For this compound, this could involve the reaction of nonanal (B32974) with a C8 phosphonium ylide or octanal (B89490) with a C9 phosphonium ylide. The stereochemical outcome (Z or E) can often be controlled by the choice of reagents and reaction conditions.

McMurry Reaction: This reaction involves the reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. To synthesize this compound, this would likely involve the intramolecular coupling of a dicarbonyl compound.

Elimination Reactions: Dehydrohalogenation of an 8- or 9-haloheptadecane or the dehydration of an appropriate heptadecanol could also, in principle, yield this compound, though controlling the position and stereochemistry of the double bond can be challenging with these methods.

The choice of synthetic route would depend on the desired isomer, the availability of starting materials, and the required scale of the synthesis.

Applications in Diverse Research Fields

De Novo Synthesis Pathways from Fatty Acids

The production of this compound is a testament to nature's ability to transform common cellular components, such as fatty acids, into structurally and functionally diverse molecules. Two primary pathways have been elucidated, each with its unique catalytic mechanism and substrate specificity.

Fatty Acid Photodecarboxylase (FAP) Catalysis

In several species of microalgae, the synthesis of this compound is a light-dependent process catalyzed by a remarkable enzyme known as fatty acid photodecarboxylase (FAP). researchgate.netacs.org This enzyme facilitates the conversion of fatty acids into their corresponding (n-1) alkanes or alkenes. researchgate.netgreencarcongress.com Specifically, the production of this compound from oleic acid is a known FAP-catalyzed reaction. frontiersin.orgresearchgate.net

FAP belongs to the glucose-methanol-choline (GMC) oxidoreductase family of flavoproteins. researchgate.netbiorxiv.org This classification is significant as it points to a conserved structural fold and the presence of a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is central to the enzyme's catalytic activity. acs.orgmdpi.comnih.gov The FAP found in the green microalga Chlorella variabilis is a well-studied example of a GMC-oxidoreductase involved in alkene biosynthesis. researchgate.netnih.gov Phylogenetic analyses have revealed that FAPs form a distinct branch within the GMC oxidoreductase family, exclusive to algae. biorxiv.orgnih.gov

The catalytic mechanism of FAP is initiated by the absorption of blue light by the FAD cofactor. acs.orggreencarcongress.com This photoexcitation event triggers the abstraction of an electron from the carboxylate group of a fatty acid substrate. acs.orgacs.org The resulting fatty acid radical is unstable and undergoes rapid decarboxylation, losing a molecule of carbon dioxide to form an alkyl radical. This radical is then converted to the final alkene product, this compound in the case of oleic acid. acs.orgd-nb.info This light-driven process is highly efficient, with a quantum yield reported to be greater than 80%. greencarcongress.com The entire reaction occurs within a hydrophobic tunnel in the enzyme that leads to the FAD cofactor. greencarcongress.comacs.org

Table 1: Key Features of FAP-Catalyzed this compound Synthesis

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Glucose-Methanol-Choline (GMC) oxidoreductase | researchgate.netbiorxiv.org |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | greencarcongress.comacs.org |

| Energy Source | Blue Light | acs.orggreencarcongress.com |

| Precursor | Oleic Acid | frontiersin.orgresearchgate.net |

| Mechanism | Photo-oxidative decarboxylation | acs.orgacs.org |

Heme Lipoxygenase-like Enzyme Mediated Conversion

An alternative biosynthetic route to this compound has been identified, particularly in certain red algae, which involves a heme lipoxygenase-like enzyme. researchgate.netmdpi.com This pathway is distinct from the FAP-catalyzed reaction in its enzymatic nature and substrate requirements.

In the red alga Pyropia, studies have revealed an enzymatic system that specifically utilizes eicosapentaenoic acid (EPA) to produce this compound. researchgate.netalfa-chemistry.com This enzymatic solution showed significantly higher catalytic activity with EPA compared to other fatty acids like palmitic acid, oleic acid, linoleic acid, and arachidonic acid, producing about four times more this compound. researchgate.netalfa-chemistry.comresearchgate.net This indicates a high degree of substrate specificity for EPA in this particular pathway. researchgate.netalfa-chemistry.com

Characterization of the enzyme from Pyropia has provided insights into its nature. The enzyme activity was strongly inhibited by sodium azide (B81097) (NaN3), a known inhibitor of heme proteins. researchgate.net However, it was not affected by phenidone (B1221376) and phenanthroline. researchgate.net This inhibition profile suggests that the enzyme is structurally related to a heme protein, likely a heme lipoxygenase-like enzyme. researchgate.netresearchgate.net Lipoxygenases are typically non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov However, the specific enzyme in Pyropia appears to be a heme-containing variant. researchgate.net Further studies on various lipoxygenases have shown that their inhibition can be achieved by various compounds, with varying degrees of specificity. nih.gov

Table 2: Comparison of Biosynthetic Pathways for this compound

| Characteristic | FAP Catalysis | Heme Lipoxygenase-like Conversion |

|---|---|---|

| Organism Type | Microalgae (e.g., Chlorella variabilis) | Red Algae (e.g., Pyropia) |

| Key Enzyme | Fatty Acid Photodecarboxylase (FAP) | Heme Lipoxygenase-like Enzyme |

| Energy Requirement | Light (Blue Light) | Not light-dependent |

| Primary Substrate | Oleic Acid | Eicosapentaenoic Acid (EPA) |

| Cofactor/Prosthetic Group | Flavin Adenine Dinucleotide (FAD) | Heme |

| Inhibitors | - | Sodium Azide (NaN3) |

Acyl Reduction and Formal Decarbonylation Pathways

The formation of this compound can occur through a plant-type, light-dependent pathway that involves acyl reduction and formal decarbonylation reactions. researchgate.net This process is distinct from other biosynthetic routes and highlights the diverse enzymatic strategies employed by organisms to produce hydrocarbons. In cyanobacteria, a two-step process is known to convert long-chain fatty acyl-CoAs or acyl-ACPs into alkanes and alkenes. This involves a reductase enzyme that produces an aldehyde, which then undergoes decarbonylation by an aldehyde decarbonylase. umich.eduumich.edu

Another significant pathway for this compound synthesis is through a light-driven reaction catalyzed by a fatty acid photodecarboxylase (FAP). researchgate.netfrontiersin.org This enzyme, belonging to the glucose-methanol-choline (GMC)-oxidoreductase family, facilitates the removal of a carboxyl group from a fatty acid to form an (n-1) alkane or alkene. researchgate.netnih.gov In the microalga Chlorella variabilis, FAP has been shown to catalyze the decarboxylation of fatty acids ranging from C16 to C20 with high activity. nih.gov Specifically, oleic acid can be converted to (Z)-heptadec-8-ene through this photobiocatalytic process. nih.gov

Precursor Molecules and Metabolic Flow Analysis

The primary precursor for the biosynthesis of this compound is oleic acid. nih.govresearchgate.net In the green microalga Lobosphaera incisa, it is proposed that this compound is synthesized from oleic acid through the loss of the carbonyl group in a light-dependent reaction. researchgate.net

Metabolic flow analysis in various microorganisms reveals how cellular resources are allocated towards the synthesis of compounds like this compound under specific conditions. For instance, under nitrogen starvation, the microalga T. obliquus exhibits higher flux in the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. This increased flux provides more NADPH and acetyl-CoA, which are essential substrates for fatty acid synthesis, including the precursors to this compound. researchgate.net

In the red alga Pyropia, studies have indicated that the enzymatic system responsible for this compound production shows specific catalytic activity towards eicosapentaenoic acid, suggesting it as a key precursor in this organism. researchgate.net This enzymatic activity was significantly higher with eicosapentaenoic acid compared to other fatty acids like palmitic acid, oleic acid, linoleic acid, and arachidonic acid. researchgate.net

Environmental and Physiological Regulation of Biosynthesis

Nitrogen Deprivation-Induced Production in Microalgae

Nitrogen availability is a critical factor regulating the biosynthesis of this compound in microalgae. frontiersin.orgmdpi.com Nitrogen starvation is a well-known strategy to enhance the production of lipids and other storage compounds in these organisms. wu.ac.thscielo.br In the green microalga Lobosphaera incisa, nitrogen starvation triggers a significant increase in the production of various volatile organic compounds (VOCs), including this compound. frontiersin.orgresearchgate.net However, the content of total alkenes, primarily this compound, showed a decrease over time under prolonged nitrogen starvation. frontiersin.org This suggests a complex regulatory mechanism where the initial response to nitrogen stress involves the production of these compounds, which may then be consumed or their synthesis downregulated as the stress persists. frontiersin.orgresearchgate.net The upregulation of genes involved in the synthesis of fatty aldehydes, alcohols, and ketones, alongside a decrease in the expression of genes putatively involved in alkene biosynthesis, supports this observation. frontiersin.orgresearchgate.net

| Organism | Stress Condition | Effect on this compound | Reference |

| Lobosphaera incisa | Nitrogen Starvation | Initial increase, then decrease | frontiersin.orgresearchgate.net |

| T. obliquus | Nitrogen Starvation | Increased precursor synthesis | researchgate.net |

| Chlamydomonas sp. HP59 | Nitrogen Limitation & High Temp. | Increased lipid production | wu.ac.th |

Mechanical Wounding and Inducible Release in Algae

Mechanical damage can induce the release of this compound in certain algae. In the marine green alga Bryopsis maxima, mechanical wounding leads to the release of (Z)-heptadec-8-ene. researchgate.netresearchgate.net This response is believed to be an enzymatic process, as it is inhibited by heat treatment. researchgate.netresearchgate.net The production of this compound upon mechanical damage is thought to be a protective mechanism, similar to wound-healing responses observed in higher plants. researchgate.net It has been suggested that this compound may act as a chemical signal or semiochemical in this context. researchgate.net While the amount of this compound is generally low in brown and green algae, it becomes enriched when the algae are mechanically or physiologically damaged. researchgate.net

| Alga Species | Stimulus | Released Compound | Proposed Function | Reference |

| Bryopsis maxima | Mechanical Wounding | (Z)-heptadec-8-ene | Chemical defense/signaling | researchgate.netresearchgate.net |

Oxidative Stress Responses

The production of this compound and other VOCs is linked to oxidative stress responses in microalgae. researchgate.net Under conditions of nitrogen starvation, which can lead to the generation of reactive oxygen species (ROS), the synthesis of unsaturated fatty acids and their derivatives, including this compound, is affected. researchgate.netfrontiersin.org In Lobosphaera incisa, the increase in volatile fatty acids under nitrogen stress correlates with changes in ROS levels, indicating a role for these compounds in mitigating oxidative stress. researchgate.netresearchgate.net It has been proposed that VOCs, including this compound, may act as ROS scavengers, helping to protect the cells from damage. frontiersin.orgresearchgate.net The upregulation of genes related to oxidative stress response further supports the involvement of these pathways. dovepress.commaxapress.com

Developmental and Circadian Rhythms in Emission

The emission of this compound can be influenced by developmental stages and circadian rhythms, particularly in plants. In grapefruit (Citrus paradisi), this compound is among the volatile compounds emitted from different parts of the plant, and its emission varies throughout the vegetative cycle. researchgate.net In brown boronia (Boronia megastigma), (Z)-heptadec-8-ene is a component of the floral scent. oup.com The emission of floral volatiles in many plants follows a circadian rhythm, with peak emissions often coinciding with the activity periods of pollinators. researchgate.net While specific circadian data for this compound is limited, the general patterns of volatile emission in plants suggest that its release is likely under endogenous control and influenced by light and temperature cycles. researchgate.netutas.edu.audcu.ie

Semiochemical Functionality in Terrestrial Ecosystems

In terrestrial environments, this compound is a key component in the chemical language of plants and arthropods, influencing their behavior and ecological relationships.

This compound is a vital component of the pheromonal communication systems in a variety of arthropods, influencing behaviors from host recognition to social interactions.

The parasitic mite Varroa destructor is a major threat to honeybee (Apis mellifera) populations worldwide. researchgate.net Research has demonstrated that (Z)-8-heptadecene acts as a semiochemical that can inhibit the reproduction of this mite. researchgate.netnih.gov When applied to honeybee brood cells, (Z)-8-heptadecene has been shown to reduce the number of offspring and mated daughters per female mite. researchgate.netresearchgate.net Specifically, the application of 100 ng of (Z)-8-heptadecene to capped worker cells resulted in a 12% reduction in offspring and a 28% decrease in potentially mated daughters in singly infested cells. researchgate.net This compound is released in higher amounts in infested cells and has been found to cause a 30% reduction in the mean number of offspring in laboratory settings. nih.govresearchgate.net Furthermore, (Z)-8-heptadecene can also reduce the invasion of brood cells by the mites. researchgate.net This suggests that the mite utilizes this semiochemical sparingly for host-parasite communication. researchgate.net The mite eavesdrops on pheromones produced by honey bee larvae to locate brood cells at the right stage for infestation. nodglobal.com

Table 1: Effect of (Z)-8-Heptadecene on Varroa destructor Reproduction

| Treatment Condition | Reduction in Offspring | Reduction in Potentially Mated Daughters | Source(s) |

| 100 ng applied to capped worker cells (singly infested) | 12% | 28% | researchgate.net |

| Mites reared in cells treated with (Z)-8-heptadecene (laboratory conditions) | 30% | Not specified | nih.govresearchgate.net |

Ants utilize a complex array of chemical signals for social cohesion, foraging, and defense. frontiersin.org this compound has been identified as a component of the Dufour's gland secretion in the bull ant, Myrmecia gulosa, where it constitutes a significant portion of the aliphatic hydrocarbons present. researchgate.net This gland's volatile compounds often serve communicative functions, including alarm, recruitment, and trail marking. researchgate.net The venom of fire ants (Solenopsis species) also contains various alkaloids and other compounds that play a role in chemical communication, such as queen recognition. researchgate.netnih.gov While direct evidence for this compound's specific role in fire ant communication is not detailed, the presence of similar long-chain hydrocarbons in other ant species suggests its potential involvement in these complex signaling systems. nih.gov Some ant species are also known to eavesdrop on the trail pheromones of other ants to locate food resources, a behavior known as trail parasitism. frontiersin.org

The cuticles of insects are covered in a layer of hydrocarbons (CHCs) that primarily function to prevent water loss but have also evolved to play crucial roles in chemical communication. nih.gov These complex mixtures of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons like this compound can convey information about a species, sex, reproductive status, and colony membership. nih.govoup.comusda.gov The composition of CHCs is genetically determined but can also be influenced by environmental factors. oup.comfrontiersin.org For example, in the termite Zootermopsis nevadensis, specific polyunsaturated alkenes are found in significant amounts only on reproductively active individuals, suggesting a link between CHC profiles and fertility signals. usda.gov In the ladybeetle Hippodamia variegata, the CHC profile, which includes various alkanes and unsaturated compounds, changes between diapausing and non-diapausing individuals, indicating an adaptation to environmental conditions. oup.comresearchgate.net this compound has also been detected in the mandibular gland secretions of the ant Colobopsis explodens, where hydrocarbons are associated with alarm and defense functions. nih.gov

Arthropod Pheromone Systems and Behavioral Ecology

Chemical Signaling in Aquatic Ecosystems

In aquatic environments, this compound is produced by various marine algae and is thought to function as a chemical signal. The release of (Z)-8-heptadecene from the green alga Bryopsis maxima is induced by mechanical wounding, a process that is inhibited by heat, suggesting an enzymatic origin. mdpi.comresearchgate.net This suggests that it may act as a semiochemical, possibly signaling damage to other organisms or mediating other ecological interactions. mdpi.comresearchgate.net The amount of this compound is generally low in healthy brown and green algae but increases upon mechanical or physiological damage. mdpi.com In contrast, some red algae, such as those in the genus Pyropia, naturally contain high percentages of this compound in their volatile compounds. mdpi.comresearchgate.net In Pyropia, it is believed that this compound is a metabolite of eicosapentaenoic acid, catalyzed by an enzyme system. researchgate.net

Algal Volatile Organic Compound (VOC) Emissions

This compound is a notable VOC emitted by various marine algae. Its presence has been documented in the volatile profiles of several microalgae, including the green microalga Lobosphaera incisa, where it is a major alkene detected. frontiersin.org Studies have also identified this compound in the volatile emissions of other microalgae such as Chlorella vulgaris, Tetraselmis chuii, Microchloropsis gaditana, and Phaeodactylum tricornutum. dntb.gov.ua In fact, hydrocarbons, particularly heptadecane (B57597) and this compound, are often major volatiles found across different microalgae samples. dntb.gov.uamdpi.com

The emission of this compound can vary significantly between different algal species and even strains. For instance, a comparative study of two Phaeodactylum tricornutum strains revealed the exclusive presence of certain VOCs, including compounds structurally related to this compound, in one of the strains. nih.gov Furthermore, the amount of this compound can differ substantially among algal classes. While generally present in low amounts in brown and green algae, its concentration can be significantly higher in certain red algae like Pyropia yezoensis, Pyropia haitanensis, and Bangia sp., where it can constitute 30–50% of the headspace volatile compounds. mdpi.comresearchgate.net

In the green alga Ulva lactuca, this compound has been identified as a significant component of its volatile profile, with its abundance varying based on the extraction method used. mdpi.com Similarly, it has been detected in the brown alga Cladostephus spongiosus, particularly through hydrodistillation, and in the red alga Amphiroa rigida. dntb.gov.uamdpi.comirb.hr The presence of this compound has also been noted in the headspace of the green alga Codium bursa, with its concentration increasing in dried samples. mdpi.com

Role in Algal Stress Response and Wound Healing

The production of this compound in algae is closely linked to stress responses and wound healing mechanisms. researchgate.net In brown and green algae, the amount of this compound is generally low but becomes enriched when the algae are subjected to mechanical or physiological damage. mdpi.comresearchgate.net For instance, the marine green alga Bryopsis maxima releases (Z)-heptadec-8-ene upon mechanical wounding, a process that is inhibited by heat treatment, suggesting an enzymatic origin. mdpi.com This has led to the hypothesis that this compound may function as a chemical signal or semiochemical in response to injury. mdpi.com

In the green microalga Lobosphaera incisa, the dynamics of this compound emission are affected by nutrient availability, a form of environmental stress. frontiersin.org Under nitrogen-starvation conditions, the content of total alkenes, primarily this compound, shows a significant time-dependent decrease. frontiersin.orgresearchgate.net This suggests a complex regulatory mechanism governing its production in response to nutrient stress. The synthesis of this compound in L. incisa is thought to occur through a light-dependent pathway in the chloroplast, potentially catalyzed by a fatty acid photodecarboxylase (FAP). frontiersin.orgresearchgate.net

The role of this compound in wound healing is further supported by observations in red algae. It is believed that the production of this compound serves as a protective measure against mechanical damage, similar to mechanisms seen in higher plants. researchgate.net It has been proposed that this compound acts as a chemoreception molecule, functioning as a biological pheromone during the wound healing process. researchgate.net

Inter-algal and Alga-Herbivore Interactions

Volatile organic compounds released by marine organisms, including this compound, play crucial roles in chemical communication within marine ecosystems. researchgate.netnih.gov These compounds can act as pheromones for intraspecific communication and as kairomones for interspecific communication, influencing interactions between different species. nih.gov

The release of VOCs like this compound can be a defense mechanism against herbivores. researchgate.netmdpi.comresearchgate.net While direct evidence for this compound's role in deterring herbivores is still being investigated, the broader context of algal VOCs in defense is well-established. For example, some algal VOCs are known to inhibit the hatching success of copepods, a common herbivore in marine plankton. mdpi.com The increased production of this compound upon mechanical damage, which can be caused by grazing, suggests its potential involvement in signaling the presence of a threat to other algae or in directly deterring the herbivore. mdpi.comresearchgate.net

Ecological Role in Plant Defensive Chemistry

Beyond the marine environment, this compound and related compounds are also involved in the defensive chemistry of terrestrial plants. While this article focuses on its role in algae, it is worth noting that plant-derived volatiles, including alkenes, are known to be involved in inducing defense responses against herbivory. frontiersin.org The emission of specific VOCs by plants can act as a signal to other parts of the plant or to neighboring plants, priming them for an impending attack. It can also serve to attract natural enemies of the herbivores, an indirect defense mechanism. frontiersin.org Although the specific role of this compound in terrestrial plant defense is not as extensively studied as in algae, its established function as a semiochemical in some plant-pollinator interactions suggests its broader significance in chemical ecology.

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Decarboxylation of Oleic Acid and Other Fatty Acids

The conversion of fatty acids, particularly the abundant and renewable oleic acid, into valuable hydrocarbons like heptadec-8-ene through catalytic decarboxylation represents a key strategy in green chemistry. This process involves the removal of a carboxyl group, shortening the carbon chain by one unit.

Heterogeneous Catalysis Development (e.g., Aluminosilicates, Nano-sized Metal Oxides)

The decarboxylation of oleic acid to produce this compound is effectively achieved using various heterogeneous catalysts. These solid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Research has explored a range of materials, including aluminosilicates, nano-sized metal oxides, and metal-organic frameworks (MOFs).

Aluminosilicates and nano-sized metal oxides, such as titanium and magnesium oxides, have been shown to catalyze the decarboxylation of oleic acid at temperatures between 250°C and 350°C. Nickel-supported mordenite (B1173385) (Ni/MOR), a type of zeolite (aluminosilicate), has also been investigated for the hydrodeoxygenation (HDO) of oleic acid, where decarboxylation is a primary reaction pathway leading to this compound. aip.org

More recently, metal-organic frameworks have emerged as promising catalysts. Isostructural MOFs composed of Cu, Al, and Ga have demonstrated moderate catalytic activity for oleic acid decarboxylation even without the presence of a noble metal like platinum (Pt). researchgate.net The incorporation of Pt into these frameworks, particularly Ga-MOF, significantly enhances the degree of decarboxylation and can steer the selectivity towards heptadecane (B57597), the saturated counterpart of this compound. researchgate.netrsc.org The main products observed in these reactions often include heptadecane and other hydrocarbons resulting from cracking reactions. aip.orgresearchgate.netrsc.org

Table 1: Heterogeneous Catalysts for Oleic Acid Decarboxylation

| Catalyst Type | Specific Examples | Key Findings | Reference(s) |

|---|---|---|---|

| Aluminosilicates | Natural aluminosilicates, Ni/Mordenite (MOR) | Effective for decarboxylation; Ni/MOR promotes hydrodeoxygenation with this compound as a major product. | aip.org |

| Nano-sized Metal Oxides | Titanium oxide, Magnesium oxide | Catalyze decarboxylation at elevated temperatures (250-350°C). | |

| Metal-Organic Frameworks (MOFs) | Cu-MOF, Al-MOF, Ga-MOF, Pt/Ga-MOF | Bare MOFs show moderate activity; Pt incorporation significantly increases decarboxylation and selectivity. | researchgate.netrsc.org |

| Hierarchical Zeolites | Ni/h-HZSM-5, Ni/h-HBEA | Achieve high conversion of oleic acid (>86%) with high selectivity to C18 alkanes. | aston.ac.uk |

Process Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity. In the hydrodeoxygenation of oleic acid over Ni/MOR catalysts, both hydrogen flow rate and temperature have a significant impact on the conversion and product distribution. aip.org An optimal hydrogen flow rate of 15 mL/min was found to provide the highest oleic acid conversion (93%). aip.org However, increasing the temperature can also promote cracking reactions, leading to the formation of smaller hydrocarbons (C4-C16) alongside the desired C17 product. aip.org

Photocatalytic methods also offer a pathway for the hydrodecarboxylation of fatty acids under milder conditions. rsc.org An optimized protocol using blue light-emitting diodes (LEDs) in an argon atmosphere at room temperature for 24 hours has been developed. rsc.org This method demonstrated high selectivity for hydrocarbons with conversions ranging from 30% to 88%, depending on the specific fatty acid substrate. rsc.org For oleic acid, this process yields this compound. rsc.org The composition of the reaction atmosphere was found to be a critical parameter, with an inert atmosphere favoring the desired decarboxylation over the formation of oxygenated by-products. rsc.org

Chemoenzymatic and Biocatalytic Approaches to Alkenes

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. Chemoenzymatic and biocatalytic routes to this compound, primarily from unsaturated fatty acids, have been developed, with a particular focus on photoenzymatic reactions and stereoselective conversions.

Photoenzymatic Cascade Reactions for Unsaturated Fatty Acids

A significant breakthrough in alkene synthesis has been the discovery of a fatty acid photodecarboxylase (FAP) from the microalga Chlorella variabilis NC64A (CvFAP). nih.govd-nb.info This enzyme catalyzes the light-dependent, redox-neutral decarboxylation of fatty acids to produce the corresponding C1-shortened alkanes or alkenes. nih.govnih.gov When oleic acid is used as the substrate, CvFAP, upon irradiation with blue light (around 450 nm), selectively produces (Z)-heptadec-8-ene. nih.govconstantsystems.com

To enhance efficiency and utilize more complex substrates like triglycerides, CvFAP has been integrated into multi-enzyme cascade reactions. nih.govnih.gov A two-step cascade can be employed where a lipase (B570770) first hydrolyzes a triglyceride, such as triolein (B1671897), to release free oleic acid, which is then decarboxylated by CvFAP. nih.govnih.gov This approach has achieved high conversion rates, with one study reporting an 83% conversion of triolein to (Z)-heptadec-8-ene with a total turnover number (TON) for CvFAP of 8280. nih.gov One-pot, one-step procedures are also possible, though they may result in lower catalyst efficiency. nih.gov

Table 2: Photoenzymatic Cascade for Triolein Conversion to (Z)-heptadec-8-ene

| Cascade Type | Key Enzymes | Process Description | Conversion/Yield | Reference(s) |

|---|---|---|---|---|

| Two-Step Cascade | Candida rugosa Lipase (CrLip), CvFAP | Step 1: Lipase-catalyzed hydrolysis of triolein to oleic acid. Step 2: CvFAP-catalyzed photodecarboxylation of oleic acid. | 83% conversion, TON up to 8280 for CvFAP. | nih.govnih.gov |

| One-Pot, Two-Step Cascade | Oleate (B1233923) Hydratase, CvFAP | Step 1 (dark): Hydration of oleic acid. Step 2 (light): Decarboxylation of the hydroxy acid intermediate. | Predominantly yields the alcohol product, but (Z)-heptadec-8-ene is formed from non-converted oleic acid. | constantsystems.comnih.gov |

Stereoselective Conversion Strategies

Controlling the stereochemistry of products is a hallmark of enzymatic catalysis. In the context of modifying oleic acid before decarboxylation, stereoselective reactions can be used to generate chiral molecules. One such strategy involves a photoenzymatic cascade that transforms unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. nih.govresearchgate.net This is typically a one-pot, two-step process:

Stereoselective Hydration : An oleate hydratase (OhyA) from organisms like Lactobacillus reuteri or Stenotrophomonas maltophilia stereoselectively adds water to the double bond of oleic acid. constantsystems.comnih.gov

Photodecarboxylation : The resulting hydroxy fatty acid is then decarboxylated by CvFAP under blue light illumination. constantsystems.comnih.gov

If the hydration step does not proceed to completion, the remaining oleic acid will be decarboxylated to (Z)-heptadec-8-ene, which becomes a side product in this specific cascade. constantsystems.comd-nb.info It has been noted that performing the hydration and decarboxylation simultaneously in a one-step procedure predominantly yields (Z)-heptadec-8-ene, as the wild-type oleate hydratase cannot act on the alkene product. constantsystems.comnih.gov

Another approach involves the stereoselective dihydroxylation of oleic acid using the 5,8-diol synthase from Aspergillus nidulans (AnDS), followed by decarboxylation with CvFAP, which results in the formation of (4S,7R,Z)-heptadec-8-ene-4,7-diol. nih.govresearchgate.net

Novel Synthetic Routes for Stereoisomeric Control

While biocatalytic methods offer excellent stereocontrol for derivatives, traditional organic synthesis provides pathways to access specific stereoisomers of heptadecene-based structures that may not be readily available through enzymatic routes. Although direct stereocontrolled synthesis of this compound isomers is less documented, related structures demonstrate the principles of such synthetic strategies.

For instance, the stereoselective synthesis of complex polyols like (3S,8R,9R,10R)-heptadeca-1-ene-4,6-diyne tetrol has been achieved starting from chiral pool materials like D-mannitol. researchgate.net These multi-step syntheses rely on key reactions such as proline-catalyzed aminoxylation, cross-metathesis, Wittig reactions, and catalytic dihydroxylation to precisely control the configuration of multiple chiral centers. researchgate.net While this specific molecule is not this compound, the methodologies employed are indicative of the synthetic logic required for the stereocontrolled construction of long-chain unsaturated hydrocarbons and their derivatives. The synthesis of other complex molecules, such as (Z)-(2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl)methanol, has also been reported, starting from (Z)-9-octadecenal and glycerol, resulting in a mixture of stereoisomers. google.com These routes highlight the power of organic synthesis to build complex molecular architectures with specific, albeit sometimes mixed, stereochemical outcomes.

Derivatization Strategies and Synthesis of Analogues

The long aliphatic chain of this compound, with its centrally located double bond, serves as a versatile scaffold for the synthesis of a wide array of complex molecules. Derivatization strategies primarily focus on leveraging the reactivity of the alkene or functional groups introduced at the termini of the hydrocarbon chain. These strategies enable the construction of functionalized intermediates that are precursors to macrocyclic and heterocyclic systems with potential applications in various fields of chemistry and materials science.

Preparation of Functionalized Heptadec-8-enyl Intermediates

The synthesis of functionalized heptadec-8-enyl intermediates often begins with precursors like oleic acid or its esters, which share a similar C18 carbon backbone. A key transformation is the photobiocatalytic decarboxylation of oleic acid using a fatty acid photodecarboxylase (FAP), which yields (Z)-heptadec-8-ene directly. nih.gov This enzymatic approach can be part of a cascade where a lipase first hydrolyzes triglycerides to release the fatty acid, which is then decarboxylated to produce the target alkene. nih.gov

Further functionalization can be achieved through chemical modifications. For instance, the reduction of an ester, such as isopropyl (8Z)-16-hydroxyheptadec-8-enoate, leads to the formation of di-functionalized intermediates like (8Z)-Heptadec-8-ene-1,16-diol. db-thueringen.de This diol presents two reactive hydroxyl groups at the ends of the C17 chain, making it a valuable building block for subsequent elaborations. db-thueringen.de

Another common strategy involves the conversion of oleic acid into its corresponding hydrazide, oleohydrazide, which serves as a crucial intermediate for building various heterocyclic systems. researchgate.net This is typically achieved by reacting methyl oleate with hydrazine (B178648) hydrate. researchgate.netnih.gov Care must be taken during this step to preserve the double bond; conducting the reaction under an argon atmosphere prevents its reduction. researchgate.netlareferencia.info This oleohydrazide, with its reactive hydrazide group and the heptadec-8-enyl chain, is a pivotal starting point for synthesizing numerous analogues. researchgate.netnih.govlareferencia.info

| Intermediate | Precursor | Method | Key Features | Reference |

| (Z)-Heptadec-8-ene | Oleic Acid | Fatty Acid Photodecarboxylase (FAP) | Direct conversion of fatty acid to alkene | nih.gov |

| (8Z)-Heptadec-8-ene-1,16-diol | Isopropyl (8Z)-16-hydroxyheptadec-8-enoate | Reduction | Dihydroxylated C17 chain | db-thueringen.de |

| Oleohydrazide ((Z)-octadec-9-enehydrazide) | Methyl Oleate | Hydrazidation with Hydrazine Hydrate | Reactive hydrazide group on a C18 chain | researchgate.netnih.gov |

Incorporation into Macrocyclic and Heterocyclic Structures (e.g., Oxabicyclic Alkenes, Thiopyrimidines, Oxadiazoles, Triazoles)

The functionalized heptadec-8-enyl intermediates are readily incorporated into more complex molecular architectures, including macrocycles and a variety of heterocycles.

Oxabicyclic Alkenes

The this compound framework can be integrated into a macrocyclic epoxide structure, such as 17-Oxabicyclo(14.1.0)this compound. ontosight.aigoogle.com This compound belongs to the oxabicyclic alkene class and features a 17-membered ring system containing one oxygen atom (an epoxide) and the double bond at the 8-position. ontosight.ai The synthesis of such large rings can be accomplished through multi-step processes that often employ ring-closing metathesis (RCM) reactions. ontosight.ai These macrocyclic structures are of interest in materials science and as potential scaffolds for pharmaceutical research due to their unique and stable three-dimensional shapes. ontosight.ai

Thiopyrimidines

The heptadec-8-enyl chain has been successfully incorporated into thiopyrimidine structures. A facile and high-yielding synthesis has been developed to produce 6-(heptadec-8-enyl)thiopyrimidines. cornell.eduorcid.org The key step in this synthetic protocol is the formation of a 2-thioxopyrimidine ring which acts as an aglycon. This is subsequently coupled with an activated sugar moiety in the presence of a base like sodium hydride. cornell.edu This methodology demonstrates the utility of the heptadec-8-enyl group in constructing complex glycosylated heterocyclic compounds. cornell.eduresearchgate.net

Oxadiazoles

Several synthetic routes have been established to produce 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives bearing a heptadec-8-enyl substituent.

1,3,4-Oxadiazoles: One common method starts from fatty acid hydrazides, such as oleohydrazide. nih.gov A one-pot cyclization of the hydrazide using 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of triethylamine (B128534) (TEA) yields 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one. nih.gov Another pathway involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium dithiocarbazate salt, which is then cyclized with an acid to yield (Z)-5-(heptadec-8-en-1-yl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net Additionally, (Z)-2-(heptadec-8'-enyl)-5-methyl-1,3,4-oxadiazole can be synthesized from the corresponding fatty acid, with the reaction being amenable to both conventional heating and microwave irradiation. nih.gov

1,2,4-Oxadiazoles: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through a one-pot reaction between long-chain alkenoates (or the more reactive acyl chlorides) and amidoximes in the presence of a base like potassium carbonate. chem-soc.si This method has been used to prepare compounds such as 3-Chloromethyl-5-(heptadec-8-enyl)-1,2,4-oxadiazole. chem-soc.si

| Compound Class | Specific Derivative | Precursor | Key Reagents | Yield | Reference |

| 1,3,4-Oxadiazole | 5-[(8Z)-Heptadec-8-en-1-yl]-1,3,4-oxadiazol-2(3H)-one | Oleohydrazide | 1,1'-Carbonyldiimidazole (CDI), Triethylamine (TEA) | 55% | nih.gov |

| 1,3,4-Oxadiazole | (Z)-5-(heptadec-8-en-1-yl)-1,3,4-oxadiazole-2(3H)-thione | Oleohydrazide | CS₂, KOH | N/A | researchgate.net |

| 1,2,4-Oxadiazole | 3-Chloromethyl-5-(heptadec-8-enyl)-1,2,4-oxadiazole | Oleoyl chloride, Chloroacetamidoxime | K₂CO₃ | N/A | chem-soc.si |

Triazoles

The heptadec-8-enyl moiety has also been integrated into 1,2,4-triazole (B32235) rings, creating molecules with potential biological relevance. researchgate.net

1,2,4-Triazole-3-thiones: Starting from oleohydrazide, reaction with phenyl isothiocyanate yields a thiosemicarbazide (B42300) intermediate. This intermediate can be cyclized under basic conditions (e.g., NaOH) to form (8Z)-5-(Heptadec-8-en-1-yl)-4-phenyl-1,2,4-triazole-3-thion with high yield. niscpr.res.in

4-Amino-1,2,4-triazole-3-thiols: A different synthetic pathway, also starting from oleohydrazide, involves reaction with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. This sequence produces (Z)-4-amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol. researchgate.netlareferencia.info The preservation of the olefinic bond is critical and is achieved by performing the initial hydrazidation of methyl oleate under an argon atmosphere. researchgate.net

These synthetic strategies highlight the versatility of the this compound backbone in generating a diverse library of heterocyclic compounds through the derivatization of key functionalized intermediates. rsc.org

| Compound Class | Specific Derivative | Precursor | Key Reagents | Yield | Reference |

| 1,2,4-Triazole | (8Z)-5-(Heptadec-8-en-1-yl)-4-phenyl-1,2,4-triazole-3-thion | Oleohydrazide | Phenyl isothiocyanate, NaOH | 85% | niscpr.res.in |

| 1,2,4-Triazole | (Z)-4-amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol | Oleohydrazide | CS₂, KOH, Hydrazine hydrate | N/A | researchgate.netlareferencia.info |

Analytical Research Methodologies

Advanced Chromatographic Techniques for Isolation and Characterization

Chromatography is the cornerstone for separating Heptadec-8-ene from complex matrices and for differentiating it from its various isomers. The high efficiency and selectivity of modern chromatographic methods are indispensable for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The process involves a gas chromatograph, which separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.

For trace analysis, optimization of the GC-MS parameters is critical. This includes selecting a high-performance capillary column, typically a fused silica (B1680970) column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl-95% dimethyl polysiloxane), to achieve optimal separation. nih.gov Further optimization involves programming the column temperature to ramp up gradually, which allows for the effective separation of compounds with a wide range of boiling points. tue.nl The mass spectrum of this compound can be compared against established libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification.

| Parameter | Optimized Setting for Trace Analysis | Purpose |

| Column Type | Fused silica capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) | Provides high resolution and inertness for separating complex mixtures. |

| Stationary Phase | Non-polar (e.g., 100% Dimethyl polysiloxane) | Good for separating non-polar hydrocarbons like alkenes based on boiling point. |

| Carrier Gas | Helium or Hydrogen (99.999% purity) | Inert gas to carry the sample through the column; flow rate is optimized for best separation efficiency. |

| Injection Mode | Splitless or Pulsed Splitless | Ensures the maximum amount of a trace-level sample is transferred to the column. |

| Temperature Program | Initial low temperature, followed by a controlled ramp (e.g., 5-10°C/min) to a final high temperature | Separates compounds based on their differing volatilities. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard method that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions by mass; high-resolution TOF can provide accurate mass data for formula confirmation. gcms.cz |

The separation of isomers, which have identical molecular weights and often similar chemical properties, presents a significant analytical challenge. High-Resolution Gas Chromatography (HRGC) is specifically employed to tackle this issue. For this compound, this is crucial for distinguishing between the cis and trans geometric isomers and separating it from other positional isomers (e.g., Heptadec-1-ene, Heptadec-7-ene).

The effectiveness of HRGC lies in the use of long capillary columns (often exceeding 50 meters) and specialized stationary phases that exhibit high selectivity towards specific isomeric features. vurup.sk Liquid crystal stationary phases, for example, are particularly effective for separating geometric and positional isomers due to their unique molecular ordering, which allows for differential interaction with the isomers based on their shape. researchgate.net The high efficiency of these systems, sometimes achieving hundreds of thousands of theoretical plates, allows for the resolution of peaks that would otherwise co-elute on standard columns. vurup.sk The retention order of cis and trans isomers can sometimes be reversed depending on the polarity of the stationary phase used. vurup.sk

When this compound is a volatile component within a solid or liquid sample, Headspace Solid-Phase Microextraction (HS-SPME) provides a solvent-free, sensitive, and efficient method for its extraction and concentration prior to GC-MS analysis. nih.govmdpi.com This technique is ideal for creating a volatile profile of a sample.

The HS-SPME procedure involves placing a sample in a sealed vial and allowing the volatile compounds to equilibrate into the headspace (the gas phase above the sample). A fused silica fiber coated with a specific polymeric stationary phase (e.g., polydimethylsiloxane (B3030410), PDMS) is then exposed to the headspace. nih.govsigmaaldrich.com Volatile analytes, including this compound, adsorb onto the fiber. After a set extraction time, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for analysis. sigmaaldrich.com The efficiency of the extraction depends on optimizing parameters like fiber coating, extraction time, and temperature. sigmaaldrich.comnih.gov

Specialized Spectroscopic Approaches for Elucidation

While chromatography separates, spectroscopy elucidates the precise molecular structure. For an unsaturated compound like this compound, spectroscopic methods are essential to confirm the location and geometric configuration of the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the detailed structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical information for confirming the double bond's configuration (cis or trans).

In the ¹H NMR spectrum, the hydrogen atoms directly attached to the double bond (vinylic protons) resonate at a characteristic chemical shift, typically in the range of 5.0-6.0 ppm. libretexts.org The key to determining the stereochemistry lies in the spin-spin coupling constant (J-value) between these vinylic protons.

A larger coupling constant (J ≈ 11-18 Hz) is characteristic of a trans configuration, where the protons are on opposite sides of the double bond.

A smaller coupling constant (J ≈ 6-12 Hz) indicates a cis configuration, where the protons are on the same side.

In the ¹³C NMR spectrum, the carbon atoms of the double bond produce signals in the alkene region, typically between 120 and 140 ppm. libretexts.org The precise chemical shifts of these carbons, as well as the adjacent allylic carbons, can also differ slightly between the cis and trans isomers due to steric effects, providing complementary data for structural assignment.

| Nucleus | Isomer | Expected Chemical Shift (ppm) | Key Feature |

| ¹H | cis & trans | ~5.3 - 5.4 | Vinylic protons on the C8-C9 double bond. |

| ¹H | cis | - | J-coupling constant ≈ 6-12 Hz. |

| ¹H | trans | - | J-coupling constant ≈ 11-18 Hz. |

| ¹³C | cis & trans | ~129 - 131 | Vinylic carbons (C8 and C9). |

| ¹³C | cis | ~27 | Allylic carbons (C7 and C10) are shielded (upfield shift) compared to the trans isomer due to steric hindrance. |

| ¹³C | trans | ~32 | Allylic carbons (C7 and C10) are deshielded (downfield shift) compared to the cis isomer. |

While standard mass spectrometry can confirm the molecular weight of this compound, it often struggles to definitively locate the double bond within the long alkyl chain. To overcome this, chemical derivatization techniques coupled with mass spectrometry are used.

Micro-ozonolysis is a classic and highly effective method for cleaving a carbon-carbon double bond. nih.gov When this compound is treated with ozone (O₃), the double bond at the C8-C9 position is broken. A subsequent workup (e.g., with a reducing agent like zinc or dimethyl sulfide) yields two smaller aldehyde molecules. nih.gov

The reaction is as follows: C₁₇H₃₄ (this compound) + O₃ → Intermediate Ozonide → CH₃(CH₂)₆CHO (Octanal) + CH₃(CH₂)₇CHO (Nonanal)

The resulting aldehyde products can be readily identified by GC-MS. The identification of octanal (B89490) (an 8-carbon aldehyde) and nonanal (B32974) (a 9-carbon aldehyde) unequivocally confirms that the original double bond was located between carbons 8 and 9 of the seventeen-carbon chain. This method provides unambiguous evidence for the double bond's position, which is difficult to obtain from conventional electron-impact mass spectrometry alone. nih.govualberta.ca Modern techniques like Ozone-Induced Dissociation (OzID) allow this reaction to occur within the mass spectrometer itself, providing a rapid method for double bond localization. nih.goviastate.edu

Quantitative Analysis Protocols in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as adipose tissue or hemolymph, is essential for its study as a potential biomarker or metabolic byproduct. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high sensitivity and selectivity. A typical quantitative protocol involves several key steps, including extraction, cleanup, and instrumental analysis.

For instance, the analysis of long-chain hydrocarbons like this compound in adipose tissue often begins with a lipid extraction step, for example, using a mixture of n-hexane and isopropanol. This is followed by a cleanup procedure to remove interfering lipids, which can be achieved through solid-phase extraction (SPE) with silica-based sorbents. The final determination is carried out by GC-MS, often in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analyte. The choice of appropriate internal standards, such as deuterated analogs of similar long-chain hydrocarbons, is critical for accurate quantification.

While specific validated protocols for this compound are not extensively documented in publicly available literature, methodologies developed for other long-chain alkanes and alkenes in biological tissues can be adapted. For example, a method for quantifying short-chain fatty acids in various biological matrices, including adipose tissue, utilizes ethanol-based extraction followed by acidification to improve volatility for GC-MS analysis nih.gov. Although this compound has a much longer chain, the principles of extraction and sample preparation can be extrapolated and optimized.

Key parameters for a quantitative GC-MS method for this compound would include the selection of a suitable capillary column, optimization of the temperature program to ensure adequate separation from other matrix components, and the identification of characteristic ions for quantification. The table below outlines a hypothetical set of optimized GC-MS parameters for the analysis of this compound in a biological extract.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Monitored Ions (SIM) | m/z (specific fragments of this compound) |

| Internal Standard | e.g., Deuterated Octadecane |

This table presents a hypothetical optimized set of parameters for the GC-MS analysis of this compound. Actual parameters would require empirical validation.

Methodological Advancements in Volatile Compound Profiling

The analysis of this compound as a volatile compound, particularly in the context of semiochemicals or as part of a broader volatile organic compound (VOC) profile, requires techniques that can handle the challenges of sampling and analyzing airborne compounds. Methodological advancements in this area have focused on improving sensitivity, selectivity, and the ability to perform real-time analysis.

Solid-Phase Microextraction (SPME) coupled with GC-MS is a widely used technique for the profiling of volatile and semi-volatile compounds. The selection of the appropriate SPME fiber coating is critical for the efficient extraction of this compound from the headspace of a sample. For a nonpolar, long-chain alkene like this compound, a nonpolar fiber such as polydimethylsiloxane (PDMS) would be a suitable choice. Optimization of extraction parameters, including temperature and time, is crucial to achieve reproducible and sensitive results. Recent advancements in SPME include the development of novel fiber coatings with enhanced selectivity and thermal stability, as well as the miniaturization of the technique for in-field applications.

Ion-Molecule Reaction Mass Spectrometry (IMR-MS) is an emerging technique for the real-time analysis of VOCs without the need for chromatographic separation. IMR-MS utilizes soft chemical ionization to produce less fragmentation of the parent molecule, which simplifies the mass spectra of complex mixtures younginace.com. This technique offers high sensitivity and can provide immediate feedback on changes in the VOC profile of a biological system. For the analysis of volatile alkenes, IMR-MS can offer advantages in terms of speed and the ability to monitor dynamic processes. However, a key challenge is the differentiation of isomers, which may require coupling with a separation technique or the use of sophisticated data analysis methods.

Advancements in gas chromatography, particularly the use of high-resolution capillary columns, have significantly improved the separation of long-chain alkene isomers. For instance, the use of mid-polarity stationary phases, such as poly(trifluoropropylmethylsiloxane), has shown major improvements in the resolution of various long-chain alkenone isomers compared to standard non-polar columns researchgate.net. Such advancements are critical for accurately profiling complex mixtures of alkenes that may include different positional and geometric isomers of heptadecene.

The table below summarizes key methodological advancements and their significance for the profiling of volatile compounds like this compound.

| Methodology | Advancement | Significance for this compound Profiling |

| SPME-GC-MS | Novel fiber coatings (e.g., mixed-phase, nanomaterial-based) | Increased extraction efficiency and selectivity for nonpolar long-chain alkenes. |

| Miniaturization and portable systems | Enables in-field and real-time monitoring of this compound as a semiochemical. | |

| GC-MS | High-resolution capillary columns (e.g., mid-polarity phases) | Improved separation of this compound from its structural isomers and other interfering compounds researchgate.net. |

| Two-dimensional Gas Chromatography (GCxGC) | Enhanced peak capacity and resolution for complex volatile profiles containing numerous hydrocarbons. | |

| IMR-MS | Real-time analysis capabilities | Allows for the dynamic monitoring of this compound emissions from biological sources. |

| Soft ionization techniques | Reduces molecular fragmentation, simplifying mass spectra and aiding in the identification of the molecular ion of this compound in complex mixtures younginace.com. |

Theoretical and Computational Studies on Heptadec 8 Ene

Molecular Modeling and Conformational Analysis

Computational chemistry provides powerful tools to investigate the three-dimensional structure and conformational landscape of molecules like heptadec-8-ene. Molecular modeling techniques, such as molecular mechanics and quantum mechanics, are employed to predict the most stable arrangements of atoms in space and the energy barriers between different conformations.

The conformational analysis of this compound involves identifying the various spatial arrangements possible due to rotation around its single bonds. The long aliphatic chain allows for a multitude of conformations. The presence of the double bond at the C8 position introduces geometric isomerism, leading to cis (Z) and trans (E) isomers, each with distinct shapes and properties. nih.govnih.gov Computational models can calculate the relative energies of these isomers and their various conformers, providing insights into their abundance at different temperatures.

Key computed properties for this compound are summarized in the table below, derived from established computational methods. nih.govnih.gov

| Property | Value | Computational Method |

| Molecular Weight | 238.5 g/mol | PubChem 2.1 |

| XLogP3 | 8.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 13 | Cactvs 3.4.6.11 |

| Exact Mass | 238.266051085 Da | PubChem 2.1 |

| Monoisotopic Mass | 238.266051085 Da | PubChem 2.1 |

| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 17 | Cactvs 3.4.6.11 |

| Complexity | 146 | Cactvs 3.4.6.11 |

This table presents data computed by various cheminformatics tools, providing a theoretical profile of the molecule. nih.govnih.gov

In Silico Elucidation of Biosynthetic and Degradation Mechanisms

Computational approaches are instrumental in unraveling the complex biochemical pathways leading to the formation and breakdown of this compound.

Biosynthesis: In silico studies suggest that the biosynthesis of this compound in certain organisms, such as the green microalga Chlorella variabilis, can occur through a light-driven reaction catalyzed by a fatty acid photodecarboxylase (FAP). researchgate.netnih.gov This enzyme is believed to convert oleic acid into (Z)-heptadec-8-ene. nih.gov Computational models help to elucidate the reaction mechanism at an atomic level. The process is thought to begin with the photoexcitation of a flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme, which then oxidizes the carboxylate of the fatty acid, leading to decarboxylation and the formation of an alkyl radical. nih.govacs.org Quantum mechanics/molecular mechanics (QM/MM) simulations can model this electron transfer process and the subsequent steps, revealing the energetics and intermediates of the reaction. acs.org

Another putative pathway, identified in the microalga Lobosphaera incisa, involves a plant-type light-dependent pathway with acyl reduction and decarbonylation reactions. researchgate.net In some red algae, an enzymatic system, possibly a heme protein, is thought to catalyze the conversion of eicosapentaenoic acid to this compound. researchgate.net

Degradation: The degradation of this compound can also be modeled computationally. Programs like Zeneth use a knowledge base of chemical transformations to predict the degradation products of organic compounds under various conditions. springernature.com For this compound, this could involve oxidation of the double bond, leading to the formation of epoxides, diols, or cleavage products. The susceptibility of the molecule to degradation by different chemical and biological systems can be assessed through these predictive models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecological Functions

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or ecological function. For this compound, which is found in the defensive secretions of some oribatid mites, QSAR can help to understand its role as a semiochemical. inrae.frnih.gov

By analyzing a set of similar compounds with known activities, a QSAR model can be developed to predict the activity of untested compounds like this compound. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship. While specific QSAR studies focused solely on the ecological functions of this compound are not extensively documented, the principles of QSAR can be applied. For instance, its lipophilicity, size, and shape, which can be calculated computationally, are likely to be important factors in its interactions with biological receptors in other organisms. The development of reliable QSAR models can aid in predicting the antifeedant or insecticidal properties of related compounds. researchgate.net

Computational Predictions of Spectroscopic Properties and Reaction Pathways

Computational methods are valuable for predicting the spectroscopic properties of molecules, which aids in their identification and characterization.

Spectroscopic Properties: The infrared (IR), nuclear magnetic resonance (NMR), and mass spectra of this compound can be predicted using quantum chemical calculations. For instance, Density Functional Theory (DFT) calculations can provide theoretical vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.netekb.eg Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. nih.gov Mass spectrometry fragmentation patterns can also be simulated to understand how the molecule breaks apart in a mass spectrometer.

Reaction Pathways: Computational chemistry can predict the likely pathways of chemical reactions involving this compound. For example, the reactivity of the double bond towards electrophilic addition or oxidation can be modeled. By calculating the activation energies for different potential reactions, chemists can predict the most favorable reaction products under specific conditions. Computational reaction pathway discovery tools can even predict competing mechanisms, such as decarbonylation versus oxidation. umich.edu This information is crucial for understanding its chemical behavior and for designing synthetic routes to or from this compound.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants

The known biosynthetic pathways for heptadec-8-ene are diverse, suggesting a polyphyletic origin of this capability across different life forms. However, the specific enzymes and genetic machinery are not fully characterized in all producer organisms.

In the green microalga Lobosphaera incisa, a putative pathway involves a light-driven reaction catalyzed by a fatty acid photodecarboxylase (FAP), which converts fatty acids into (n-1) alkanes or alkenes. researchgate.netfrontiersin.org This mechanism is thought to be similar to that in other green microalgae. researchgate.net In contrast, studies on the red alga Pyropia suggest a different route where this compound is a metabolite of eicosapentaenoic acid, catalyzed by what is believed to be a heme lipoxygenase-like enzyme. researchgate.net This enzyme shows high specificity for eicosapentaenoic acid over other fatty acids like palmitic, oleic, or linoleic acid. researchgate.net

Future research should focus on:

Isolation and Characterization: Isolating and biochemically characterizing these putative enzymes (FAPs, heme lipoxygenases) from various algae to confirm their function and substrate specificity.

Genetic Identification: Using transcriptomics and comparative genomics to identify the specific genes encoding these enzymes. For instance, analyzing gene expression in L. incisa under nitrogen starvation—a condition that affects this compound content—could pinpoint candidate genes. frontiersin.org Subtractive genome analysis between alkane-producing and non-producing species has proven effective in identifying novel enzymes like fatty aldehyde decarbonylases in cyanobacteria and could be applied here. nih.gov

Exploring Bacterial Homologs: Investigating bacterial enzyme systems, such as the P450 fatty acid decarboxylases (e.g., OleT) from the cyp152 family, which are known to produce terminal olefins from fatty acids. gsartor.orgasm.orgnih.gov While these typically form 1-alkenes, exploring their diversity might reveal enzymes capable of producing internal alkenes or provide a template for protein engineering. The discovery of these P450 enzymes represents a distinct third pathway for hydrocarbon biosynthesis, separate from previously known alkane and long-chain olefin synthesis routes. gsartor.orgasm.org

| Enzyme Type | Putative Substrate | Producer Organism (Example) | Potential Research Target |

| Fatty Acid Photodecarboxylase (FAP) | Fatty Acids | Lobosphaera incisa (Microalga) | Gene identification and functional validation. researchgate.netfrontiersin.org |

| Heme Lipoxygenase-like Enzyme | Eicosapentaenoic Acid | Pyropia sp. (Red Alga) | Enzyme purification and structural analysis. researchgate.net |

| P450 Fatty Acid Decarboxylase | Fatty Acids | Jeotgalicoccus sp. (Bacteria) | Screening for variants that produce internal alkenes. gsartor.orgnih.gov |

Expanded Understanding of Ecological Roles in Underexplored Niches

This compound has been identified as a semiochemical and volatile organic compound (VOC) in a range of organisms, but its precise ecological functions are often inferred rather than proven. In the microalga L. incisa, its production changes significantly under nitrogen starvation, suggesting a role as a chemical messenger or a scavenger of reactive oxygen species (ROS) during stress. researchgate.netfrontiersin.org It is also a known component of the defensive secretions of the oribatid mite Archegozetes longisetosus and acts as a pheromone in arthropods like the European house dust mite. nih.govroyalsocietypublishing.org

Future research should aim to:

Investigate Interspecies Signaling: Design experiments to test whether this compound released by microalgae influences the behavior or physiology of other marine organisms, such as bacteria, grazers, or competing phytoplankton.

Explore Symbiotic Interactions: Examine the role of this compound in the context of host-symbiont relationships. Many organisms that produce complex molecules do so with the help of microbial symbionts, although studies on mites suggest they can synthesize related compounds de novo. nih.gov

Characterize Pheromonal Activity: Broaden the study of its role as a pheromone beyond known arthropod examples, investigating its potential function in other insect or crustacean species where it is detected.

Development of Sustainable Biocatalytic Production Methods

The existence of enzymes like FAP and OleT opens the door to producing this compound and its derivatives sustainably. gsartor.orgconstantsystems.com Biocatalytic methods offer advantages over traditional chemical synthesis by occurring under mild conditions with high selectivity. constantsystems.com However, a significant hurdle in microbial hydrocarbon production is often low product titers, which prevent scalable applications. biofueljournal.com

Future research directions include:

Heterologous Expression and Optimization: Expressing identified biosynthetic genes (e.g., from algae or bacteria) in robust industrial microbial chassis like Escherichia coli or yeast. gsartor.orgnih.gov This has been successfully demonstrated for the OleT enzyme. nih.gov Subsequent work would involve optimizing metabolic flux towards the precursor fatty acids to enhance yield. biofueljournal.com

Cell-Free and Cascade Systems: Developing cell-free enzymatic systems or multi-enzyme cascades to produce this compound or its derivatives from renewable feedstocks like oleic acid. constantsystems.com A one-pot, two-step procedure has been demonstrated where oleic acid is first hydrated and then decarboxylated by a photodecarboxylase, though this process can also yield (Z)-heptadec-8-ene from non-converted oleic acid. constantsystems.com

Process Engineering: Optimizing bioreactor conditions to maximize productivity and exploring continuous production systems, potentially using immobilized enzymes, to improve economic feasibility.

Advanced Synthetic Strategies for Complex this compound Derivatives

Beyond the base molecule, derivatives of this compound hold potential for novel applications. For example, a photoenzymatic cascade has been used to create (Z)-heptadec-8-ene-4,7-diol from oleic acid, demonstrating a pathway to chiral, functionalized derivatives. constantsystems.com The development of more diverse and complex derivatives requires advanced synthetic strategies.

Future research should focus on:

Chemoenzymatic Synthesis: Combining the selectivity of biocatalysts with the versatility of chemical synthesis to create novel functionalized this compound structures. This could involve using enzymes to create a chiral backbone, followed by chemical modification.

Novel Olefination Reactions: Adapting modern alkene synthesis methods for the specific production of this compound isomers or their precursors. This could include triethylborane-induced free-radical reactions or advanced photocatalytic methods that use common chemicals as starting materials. organic-chemistry.orgnus.edu.sg

Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of specific isomers (E or Z) of this compound derivatives. Recent breakthroughs in photoisomerization using recycling photoreactors offer a potential route to efficiently produce Z-alkenes, which are often difficult to obtain through conventional methods. eurekalert.org

Integration of Multi-Omics Data for Comprehensive Biological Context